molecular formula C12H13ClO3 B1310529 Ethyl 4-(4-chlorophenyl)-3-oxobutanoate CAS No. 62088-10-2

Ethyl 4-(4-chlorophenyl)-3-oxobutanoate

Cat. No.: B1310529
CAS No.: 62088-10-2
M. Wt: 240.68 g/mol
InChI Key: JOEFETLDNZHBHE-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-3-oxobutanoate is an organic compound with a molecular formula of C12H13ClO3. It is a derivative of butanoic acid and contains a chlorophenyl group, making it a valuable intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-chlorophenyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction between ethyl acetoacetate and 4-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-3-oxobutanoate has numerous applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules for studying biological pathways.

    Medicine: It is a precursor in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorophenyl)-3-oxobutanoate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the keto and chlorophenyl groups, which can participate in a range of chemical reactions. These interactions can modulate biological pathways, making the compound useful in drug development and other applications.

Comparison with Similar Compounds

Ethyl 4-(4-chlorophenyl)-3-oxobutanoate can be compared with other similar compounds, such as:

    Ethyl 4-(4-bromophenyl)-3-oxobutanoate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    Ethyl 4-(4-fluorophenyl)-3-oxobutanoate: Contains a fluorine atom, which can influence the compound’s biological activity and chemical properties.

    Ethyl 4-(4-methylphenyl)-3-oxobutanoate:

Each of these compounds has unique properties and applications, highlighting the versatility of the 4-(4-chlorophenyl)-3-oxobutanoate scaffold in organic synthesis and research.

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEFETLDNZHBHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445772
Record name ethyl 4-(4-chlorophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62088-10-2
Record name ethyl 4-(4-chlorophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl malonate potassium salt (39 g) in acetonitrile (100 mL) was added magnesium chloride (26 g) and triethylamine (48.6 g) and the mixture was stirred at room temperature for 2 hours (solution A). To a solution of 4-chlorophenylacetic acid (18.6 g) in acetonitrile (100 mL) was added carbonyldiimidazole (19.5 g) at room temperature and the mixture was stirred at the same temperature fro 1.5 hours. To the reaction mixture was added the solution A prepared above at room temperature and the mixture was stirred at the same temperature for 30 minutes and at 80° C. for 2 hours. After cooling the reaction mixture to room temperature, thereto was added 2N HCl solution (260 mL) and the mixture was stirred. The organic layer was washed with an aqueous sodium hydrogencarbonate solution and a brine, dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo and the resultant crude product was purified by column chromatography on silica gel (solvent: hexane/ethyl acetate=8/1 to 6/1) to obtain ethyl 4-(4-chlorophenyl)-3-oxobutyrate (25 g, yield: 95%) as a liquid.
Name
ethyl malonate potassium salt
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
48.6 g
Type
solvent
Reaction Step One
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18.6 g
Type
reactant
Reaction Step Three
Quantity
19.5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
260 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

The title compound was prepared in 43% yield from 2-(4-chlorophenyl)acetic acid and 2,2-dimethyl-1,3-dioxane-4,6-dione according to the procedure for the preparation of Example 162, part A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
43%

Synthesis routes and methods III

Procedure details

To a suspension of potassium ethyl malonate (17.12 g, 100.6 mmol) in acetonitrile (150 mL) were added N,N-diisopropylethylamine (28 mL, 160 mmol) and magnesium chloride (12.11 g, 127.2 mmol). The resulting mixture was stirred for 1 hour. A solution of 4-chlorophenylacetyl chloride (10.12 g, 53.53 mmol) in acetonitrile (100 mL) was then added and the mixture was heated to 60° C. and stirred for 20 hours. The mixture was cooled to room temperature and concentrated under reduced pressure. The residue was suspended in 1N aqueous HCl (250 mL) and was extracted with EtOAc (100 mL×2). The combined organic phases were dried over anhydrous MgSO4 and insoluble materials were removed by filtration. The filtrate was concentrated under reduced pressure and the residue was purified by column chromatography on silica, elution with a 0%-80% mixture of EtOAc in hexane (linear gradient, 45 min) to obtain ethyl 4-(4-chlorophenyl)-3-oxobutanoate (5.0 g, 39%) as a yellow oil. LC/MS (FA) ES− 239. 1H NMR (d6-DMSO, 400 MHz): δ: 7.37 (2H, d, J=13.8 Hz), 7.20 (2H, d, J=13.8 Hz), 4.07 (2H, q, J=7.2 Hz), 3.89 (2H, s), 3.66 (2H, s), 1.17 (3H, t, J=7.2 Hz).
Name
potassium ethyl malonate
Quantity
17.12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
12.11 g
Type
reactant
Reaction Step Two
Quantity
10.12 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 5-(2-(4-chlorophenyl)-1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (103 g, 347 mmol) in ethanol (718 mL) was refluxed for 3 hours. The reaction was cooled and concentrated in vacuo. The residue was purified by silica gel chromatography (ethyl acetate/hexane=0/100→20/80) to give 61 g of the title compound as an orange oil. (73% yield). LC/MS (FA) ES+ 241. 1H NMR (400 MHz, CDCl3) δ: 7.32-7.28 (m, 2H), 7.15-7.11 (m, 2H), 4.17 (q, 2H, J=7.2 Hz), 3.81 (s, 2H), 3.45 (s, 2H), 1.26 (t, 3H, J=7.2 Hz).
Name
5-(2-(4-chlorophenyl)-1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
718 mL
Type
solvent
Reaction Step One
Yield
73%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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